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Compound of Interest

Compound Name: 2-Amino-4-(4-pyridyl)-thiazole

Cat. No.: B124373 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

synthetic intermediate, 2-Amino-4-(4-pyridyl)-thiazole (IUPAC Name: 4-(Pyridin-4-yl)thiazol-2-

amine). The information presented is curated for researchers, scientists, and professionals in

the field of drug development and chemical synthesis. This document summarizes nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols.

Core Spectroscopic Data
The structural integrity of 2-Amino-4-(4-pyridyl)-thiazole is confirmed through various

spectroscopic techniques. The data is summarized below for ease of reference.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4-(4-
pyridyl)-thiazole
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Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment
Coupling
Constant (J)
Hz

8.90 s 1H H-pyridyl -

8.52 d br 1H H-pyridyl -

7.89 d 1H H-pyridyl 7.20

7.63 s 1H H-pyridyl -

7.46-7.31 t br 3H
NH₂ and H-

thiazole
-

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: FT-IR Spectroscopic Data for 2-Amino-4-(4-
pyridyl)-thiazole

Wavenumber (νₘₐₓ) cm⁻¹ Assignment

3428 N-H stretch (NH₂)

1633, 1612 C=N stretch

1580, 1340, 1291 C=C stretch (aromatic)

1025 C-N stretch

811 S-C=N bend

703 C-H bend (aromatic)

Sample Preparation: KBr disc

Table 3: Mass Spectrometry Data for 2-Amino-4-(4-
pyridyl)-thiazole
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Ion Predicted m/z

[M+H]⁺ 178.04335

[M+Na]⁺ 200.02529

[M-H]⁻ 176.02879

[M]⁺ 177.03552

Note: Experimental ¹³C NMR and mass spectrometry data for this specific compound were not

available in the reviewed literature. The mass spectrometry data presented is predicted.

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in

deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a KBr disc method. The solid sample was mixed with

potassium bromide (KBr) and pressed into a thin pellet for analysis. The spectrum was

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
While experimental mass spectra were not found, mass analysis is typically performed using

techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray

ionization (ESI). The predicted data suggests the expected mass-to-charge ratios for various

adducts of the parent molecule.

Workflow for Spectroscopic Analysis
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The logical workflow for the spectroscopic characterization of a synthesized compound like 2-
Amino-4-(4-pyridyl)-thiazole is depicted in the following diagram.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation

Synthesis of 2-Amino-4-(4-pyridyl)-thiazole

Purification (e.g., Recrystallization)

NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Spectral Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-(4-pyridyl)-thiazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124373#spectroscopic-data-for-2-amino-4-4-pyridyl-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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